molecular formula C16H22BFN2O3 B8085568 3-Cyclopropyl-1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

3-Cyclopropyl-1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

Cat. No.: B8085568
M. Wt: 320.2 g/mol
InChI Key: KRXLQEGHJKZYGW-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, a fluoro group, and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea typically involves multi-step organic reactions. One common approach is the reaction of cyclopropylamine with 2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions and is often conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry techniques can be employed to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are essential to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The fluoro group can be oxidized to form a fluorine-containing derivative.

  • Reduction: The cyclopropyl group can be reduced to form a cyclopropylamine derivative.

  • Substitution: The tetramethyl-1,3,2-dioxaborolan-2-yl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used, and the reactions are typically carried out in polar solvents like methanol or ethanol.

Major Products Formed:

  • Oxidation: Fluorinated derivatives such as 2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.

  • Reduction: Cyclopropylamine derivatives.

  • Substitution: Substituted boronic acids or esters.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the field of boronic acid chemistry. It serves as a building block for the construction of various organic compounds.

Biology: In biological research, it can be used as a probe or reagent in biochemical assays to study enzyme activities or binding interactions.

Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Cyclopropyl-1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

  • 4-Cyclopropyl-2-fluoro-N-[5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide

  • 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • 3-cyclopropyl-1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Uniqueness: 3-Cyclopropyl-1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its fluoro group and cyclopropyl moiety contribute to its distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

1-cyclopropyl-3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BFN2O3/c1-15(2)16(3,4)23-17(22-15)10-5-8-13(12(18)9-10)20-14(21)19-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXLQEGHJKZYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NC3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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